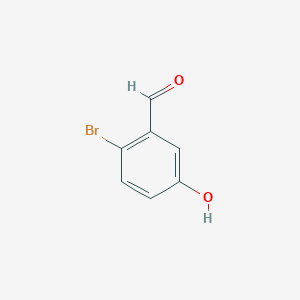
2-Bromo-5-hidroxibenzaldehído
Descripción general
Descripción
2-Bromo-5-hydroxybenzaldehyde (2B5HBA) is a common chemical compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of a wide range of organic compounds and is widely used in the pharmaceutical industry. 2B5HBA is also used as a reagent in the synthesis of a variety of biologically active compounds.
Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de PDE4
2-Bromo-5-hidroxibenzaldehído: se utiliza en la síntesis de inhibidores de la fosfodiesterasa-4 (PDE4) . Estos inhibidores juegan un papel significativo en el tratamiento de enfermedades inflamatorias como el asma, la EPOC y la psoriasis al dirigirse a la enzima PDE4, que es responsable de la descomposición del AMP cíclico. La reactividad del compuesto permite la creación de moléculas que pueden unirse selectivamente al sitio activo de la PDE4, proporcionando efectos terapéuticos.
Inhibidores de BCL-XL para la terapia del cáncer
Este compuesto también es un reactivo clave en el desarrollo de inhibidores de BCL-XL . BCL-XL es una proteína que previene la apoptosis, la muerte celular programada, que a menudo se sobreexpresa en las células cancerosas. Al inhibir BCL-XL, los investigadores buscan inducir la apoptosis en las células cancerosas, inhibiendo así el crecimiento y la progresión del tumor.
Agentes antiinflamatorios
Las propiedades antiinflamatorias de This compound lo hacen valioso en la síntesis de agentes que pueden tratar afecciones relacionadas con la inflamación . Su papel en el desarrollo de fármacos antiinflamatorios no esteroideos (AINE) es particularmente notable, ya que estos fármacos se utilizan ampliamente para aliviar el dolor y reducir la inflamación.
Inhibidores del crecimiento de células de cáncer de próstata
Las investigaciones han demostrado que los derivados de This compound pueden inhibir el crecimiento de las células de cáncer de próstata . Esta aplicación es crucial en la búsqueda de nuevos tratamientos para el cáncer de próstata, ofreciendo potencial para una terapia dirigida que puede interrumpir la proliferación de células cancerosas.
Síntesis de Crisaborol
Como intermedio, This compound se utiliza en la síntesis de Crisaborol , un medicamento tópico aprobado para el tratamiento de la dermatitis atópica leve a moderada. Crisaborol funciona inhibiendo la fosfodiesterasa 4 (PDE4), lo que lleva a una reducción de la inflamación de la piel.
Intermedio de síntesis orgánica
En química orgánica, This compound sirve como intermedio para varias rutas sintéticas . Sus grupos funcionales bromo y aldehído lo convierten en un bloque de construcción versátil para construir moléculas orgánicas complejas, incluidos productos farmacéuticos y agroquímicos.
Safety and Hazards
2-Bromo-5-hydroxybenzaldehyde is harmful if swallowed . It is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .
Mecanismo De Acción
Target of Action
2-Bromo-5-hydroxybenzaldehyde is a biochemical reagent that is used in the synthesis of various pharmaceutical agents . It is primarily used as a reactant in the preparation of drugs such as Bcl-XL, PDE4 inhibitors, inhibitors of prostate cancer cell growth, and anti-inflammatory agents .
Mode of Action
It is known that the compound interacts with its targets to inhibit their function, leading to the desired therapeutic effects . For instance, when used in the synthesis of PDE4 inhibitors, it helps to block the activity of phosphodiesterase 4, an enzyme involved in inflammatory responses .
Biochemical Pathways
2-Bromo-5-hydroxybenzaldehyde affects various biochemical pathways through its role as a reactant in the synthesis of different drugs . For example, in the case of PDE4 inhibitors, it impacts the cyclic AMP pathway, leading to reduced inflammation .
Pharmacokinetics
Given its use in drug synthesis, it is likely that these properties are significantly altered in the final therapeutic compounds .
Result of Action
The molecular and cellular effects of 2-Bromo-5-hydroxybenzaldehyde are largely dependent on the specific drugs it helps to synthesize . For instance, when used in the synthesis of PDE4 inhibitors, the resulting compound can reduce inflammation by inhibiting the activity of phosphodiesterase 4 .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound is recommended to be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility in different solvents can impact its reactivity and effectiveness in drug synthesis .
Análisis Bioquímico
Molecular Mechanism
It is known to participate in free radical reactions . In these reactions, it can form a succinimidyl radical, which can then interact with other molecules
Temporal Effects in Laboratory Settings
It is known that it is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Transport and Distribution
Given its solubility in various organic solvents , it is likely that it can diffuse through biological membranes.
Propiedades
IUPAC Name |
2-bromo-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRQAWQJSSKCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049265 | |
| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2973-80-0, 1761-61-1 | |
| Record name | 2-Bromo-5-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylaldehyde, 5-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural information for 2-Bromo-5-hydroxybenzaldehyde?
A1: 2-Bromo-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 205.02 g/mol. [, ] Its structure comprises a benzene ring with a bromine atom at position 2, a hydroxyl group at position 5, and an aldehyde group at position 1. [, ]
Q2: How does the structure of 2-Bromo-5-hydroxybenzaldehyde influence its crystal packing?
A2: The crystal structure of 2-Bromo-5-hydroxybenzaldehyde is characterized by intermolecular hydrogen bonding between the hydroxyl and carbonyl groups, leading to the formation of zigzag chains. [] The bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted. [] Interestingly, a new polymorph of this compound has been reported, featuring a different hydrogen-bonding pattern. []
Q3: Can you elaborate on the use of 2-Bromo-5-hydroxybenzaldehyde in preparing long-lifetime delayed fluorescent materials?
A3: Researchers have employed 2-Bromo-5-hydroxybenzaldehyde as a key component in synthesizing long-lifetime delayed fluorescent copolymers. [] By copolymerizing a derivative of 2-Bromo-5-hydroxybenzaldehyde (containing electron-withdrawing groups) with a naphthalimide derivative fluorescent monomer (containing electron-donating groups), they achieved long-range charge transfer, leading to charge-separated states. [] These states, upon exciton recombination, exhibit long-lifetime delayed fluorescence, demonstrating potential in various applications like bioimaging and anti-counterfeiting. []
Q4: Are there any alternative synthetic routes to obtain specific monohalogenated derivatives of 3-hydroxybenzaldehyde, like 2-Bromo-5-hydroxybenzaldehyde?
A4: While direct bromination of 3-hydroxybenzaldehyde under acidic conditions was initially thought to yield 4-bromo-3-hydroxybenzaldehyde, further research confirmed the product to be 2-Bromo-5-hydroxybenzaldehyde. [] This highlights the importance of careful structural characterization in synthetic organic chemistry. Identifying alternative synthetic routes to specific monohalogenated derivatives, ensuring regioselectivity, remains a subject of ongoing research in the field.
Q5: Beyond its use in fluorescent materials, what other applications does 2-Bromo-5-hydroxybenzaldehyde have in synthetic chemistry?
A5: 2-Bromo-5-hydroxybenzaldehyde serves as a valuable synthon in organic synthesis. [] The presence of the bromine atom allows for further functionalization through various coupling reactions, such as Suzuki coupling, enabling the construction of more complex molecules like substituted biphenyls. [] This versatility makes it a sought-after building block in medicinal chemistry and materials science.
Q6: Has 2-Bromo-5-hydroxybenzaldehyde been used in any biological studies?
A6: While not extensively explored for its biological activity, 2-Bromo-5-hydroxybenzaldehyde has been investigated in a structural biology context. [] It has been crystallized with a mutant form of the protein T4 lysozyme (L99A/M102H), providing insights into the protein's binding pocket. [] This suggests its potential use as a probe or ligand in future biomolecular studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


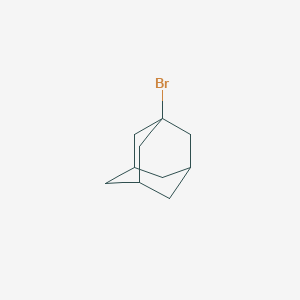

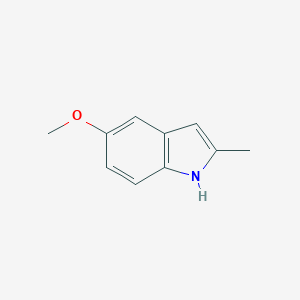

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)
![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)
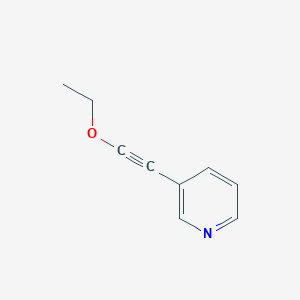
![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)
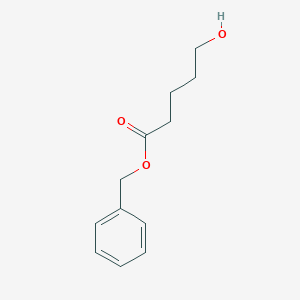
![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)